Naphthalene-2,6-dicarbaldehyde
Description
Multifunctional Building Blocks in Synthesis and Materials Science
Aromatic dialdehydes are a class of organic compounds that possess two aldehyde functional groups attached to an aromatic ring. fiveable.me This dual functionality makes them highly valuable as versatile building blocks in both organic synthesis and materials science. fiveable.mesigmaaldrich.com In organic synthesis, they serve as crucial intermediates for the creation of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. fiveable.me Their ability to undergo various chemical reactions, such as nucleophilic addition, allows for the construction of diverse molecular architectures. fiveable.me
In the realm of materials science, aromatic dialdehydes are instrumental in the synthesis of advanced materials. They are used as monomers in the formation of condensation polymers, which are known for their applications in plastics. sigmaaldrich.com Furthermore, their rigid structures and potential for forming extended conjugated systems make them ideal candidates for the development of materials with specific electronic and optical properties. For instance, they are used to create porous organic frameworks (COFs), which have applications in gas storage and catalysis. chemscene.comcd-bioparticles.net The strategic use of aromatic dialdehydes enables the precise control over the structure and function of the resulting materials, opening up possibilities for new technologies. acs.org
Unique Structural and Electronic Attributes of the Naphthalene-2,6-dicarbaldehyde (B371514) Scaffold for Extended Conjugated Systems
The this compound scaffold possesses a unique combination of structural and electronic features that make it particularly well-suited for the construction of extended conjugated systems. The naphthalene (B1677914) core itself is a larger aromatic system than a simple benzene (B151609) ring, which provides a basis for more extensive π-electron delocalization. This extended conjugation is a key factor in determining the electronic and optical properties of organic materials, often leading to desirable characteristics such as enhanced charge transport and light absorption. rsc.org
From an electronic standpoint, the aldehyde groups are electron-withdrawing. This property influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule and any larger system it is incorporated into. acs.org By strategically combining electron-donating and electron-accepting units, researchers can fine-tune the band gap of the resulting materials, which is critical for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the electronic properties through the incorporation of the this compound unit is a powerful tool in the design of new functional materials. nih.gov
Overview of Key Research Paradigms and Emerging Applications for this compound
Research involving this compound is currently focused on several key areas, primarily leveraging its properties as a building block for advanced materials. One of the most prominent research paradigms is its use in the synthesis of covalent organic frameworks (COFs). chemscene.comcd-bioparticles.net COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The rigid and well-defined structure of this compound allows for the construction of highly ordered and porous COF materials.
Another significant area of research is the development of novel conjugated polymers for organic electronics. By incorporating this compound into polymer backbones, scientists can create materials with tailored electronic properties for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. acs.org The extended π-system of the naphthalene unit contributes to efficient charge transport, a critical factor for the performance of these devices. rsc.org
Emerging applications for this compound are also being explored in the field of supramolecular chemistry and sensor technology. The aldehyde functional groups can participate in dynamic covalent chemistry and hydrogen bonding interactions, enabling the self-assembly of complex supramolecular architectures. These systems can be designed to respond to specific stimuli, making them promising candidates for chemical sensors.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₈O₂ | chemscene.comnih.gov |
| Molecular Weight | 184.19 g/mol | chemscene.comnih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| CAS Number | 5060-65-1 | chemscene.comcd-bioparticles.net |
| Melting Point | 173 °C | biosynth.com |
| IUPAC Name | this compound | nih.govsigmaaldrich.com |
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Benzene |
| Naphthalene |
| 2,6-dimethylnaphthalene (B47086) |
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQMRZGMILNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Naphthalene 2,6 Dicarbaldehyde
Established Synthetic Routes for Naphthalene-2,6-dicarbaldehyde (B371514)
The synthesis of this compound is primarily approached through two main strategies: the oxidation of suitable naphthalene (B1677914) precursors and the functional group transformation of naphthalene-2,6-dicarboxylic acid or its derivatives.
Oxidation Strategies from Naphthalene Derivatives
A common starting point for the synthesis of this compound is the oxidation of 2,6-dimethylnaphthalene (B47086). This method involves the selective oxidation of the two methyl groups to aldehyde functionalities. Various oxidizing agents and catalytic systems have been investigated to achieve this transformation efficiently while minimizing over-oxidation to the corresponding dicarboxylic acid.
Another viable precursor is 2,6-bis(hydroxymethyl)naphthalene. The selective oxidation of the two primary alcohol groups to aldehydes presents a direct route to the target compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are often employed for this type of transformation.
Furthermore, the oxidation of 2,6-bis(halomethyl)naphthalene derivatives can also yield this compound through methods like the Sommelet reaction, which utilizes hexamine to convert benzyl (B1604629) halides to aldehydes. organic-chemistry.org
Conversion from Naphthalene-2,6-dicarboxylic Acid or its Derivatives
Naphthalene-2,6-dicarboxylic acid, a readily available commodity chemical, serves as a key precursor for the synthesis of its corresponding dialdehyde (B1249045). This transformation typically involves a two-step process: activation of the carboxylic acid groups followed by a selective reduction.
The dicarboxylic acid is often converted to a more reactive derivative, such as naphthalene-2,6-dicarbonyl dichloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The subsequent reduction of the acid chloride to the aldehyde can be achieved using specific reducing agents, such as lithium tri-tert-butoxyaluminum hydride, which are known to halt the reduction at the aldehyde stage and prevent further reduction to the alcohol.
Alternatively, the dicarboxylic acid can be esterified to form dimethyl naphthalene-2,6-dicarboxylate. This diester can then be reduced to the corresponding dialdehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to control the extent of reduction.
| Precursor Compound | Reagent/Reaction | Product |
| 2,6-Dimethylnaphthalene | Oxidizing Agent (e.g., MnO2) | This compound |
| 2,6-Bis(hydroxymethyl)naphthalene | Oxidizing Agent (e.g., PCC) | This compound |
| Naphthalene-2,6-dicarboxylic acid | 1. Thionyl Chloride 2. Reducing Agent | This compound |
| Dimethyl naphthalene-2,6-dicarboxylate | DIBAL-H | This compound |
Alternative Chemical Transformations for Formyl Group Introduction
Direct formylation of the naphthalene ring at the 2 and 6 positions offers an alternative synthetic route. Classic formylation reactions such as the Vilsmeier-Haack or Rieche formylation can be employed, although controlling the regioselectivity to obtain the desired 2,6-disubstituted product can be challenging and often leads to mixtures of isomers. nih.gov The reactivity of the naphthalene core and the directing effects of any existing substituents play a crucial role in the outcome of these reactions.
Development of Green and Sustainable Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of aromatic dialdehydes like this compound, several green and sustainable approaches are being explored.
One promising strategy involves the use of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant such as sodium hypochlorite (B82951) for the selective oxidation of diols to dialdehydes. researchgate.netresearchgate.net This method operates under mild conditions and avoids the use of stoichiometric amounts of heavy metal oxidants.
Biocatalytic methods, employing enzymes such as oxidases or dehydrogenases, are also gaining attention for their high selectivity and operation under environmentally friendly conditions. While specific enzymes for the direct synthesis of this compound are still under investigation, the broader field of biocatalytic aldehyde synthesis is rapidly advancing.
Furthermore, the use of phase-transfer catalysis (PTC) can enhance the efficiency of oxidation reactions in biphasic systems, allowing for milder reaction conditions and easier product separation. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yields and selectivity is paramount in the synthesis of this compound. The optimization of reaction parameters such as temperature, reaction time, solvent, and the nature of the catalyst is crucial.
Influence of Catalytic Systems on Reaction Efficiency
The choice of catalyst is a critical factor in the oxidation of 2,6-dimethylnaphthalene. Cobalt and manganese-based catalysts, often in combination with bromide promoters, have been shown to be effective for the oxidation of alkylaromatics. mdpi.commdpi.com The specific composition of the catalyst, including the metal ratios and the nature of the support, can significantly influence the reaction's efficiency and the product distribution, favoring either the dicarbaldehyde or the dicarboxylic acid. For instance, zirconia-supported cobalt catalysts have been studied for the total oxidation of naphthalene, indicating the importance of the support material in catalytic activity. conicet.gov.ar
In the reduction of naphthalene-2,6-dicarboxylic acid derivatives, the choice of reducing agent and the careful control of stoichiometry and temperature are essential to prevent over-reduction to the diol. The use of modified hydride reagents with attenuated reactivity is a key strategy for achieving high selectivity for the dialdehyde.
Below is a table summarizing various catalytic systems and their effects on related reactions, which can inform the optimization of this compound synthesis.
| Catalytic System | Reaction Type | Key Findings |
| Cobalt/Manganese/Bromide | Oxidation of Alkylaromatics | Effective for oxidation, selectivity can be tuned by catalyst composition. |
| Zirconia-supported Cobalt | Naphthalene Oxidation | Support material significantly influences catalytic activity. conicet.gov.ar |
| TEMPO/Co-oxidant | Alcohol Oxidation | Highly selective for aldehyde formation under mild conditions. researchgate.netresearchgate.net |
| Phase-Transfer Catalysts | Oxidation in Biphasic Systems | Enhances reaction rates and allows for milder conditions. mdpi.com |
Solvent Effects and Reaction Medium Engineering
The choice of solvent is paramount in the liquid-phase oxidation of alkylnaphthalenes. The solvent must effectively dissolve the reactants, catalysts, and intermediate products while remaining relatively inert under the harsh oxidative conditions.
Research Findings:
For the synthesis of other 2,6-disubstituted naphthalene derivatives, different solvent systems are employed depending on the reaction type. For instance, Suzuki coupling reactions starting from 2,6-dibromonaphthalene (B1584627) often utilize dry toluene, while Sonogashira couplings may use a mixture of triethylamine (B128534) and anhydrous tetrahydrofuran. While these are not direct syntheses of the target dialdehyde, they illustrate the principle that the reaction medium must be engineered specifically for the chemical transformation being performed. In the context of producing this compound, a solvent's ability to stabilize the intermediate aldehyde without promoting its further oxidation would be a key selection criterion.
| Reaction Type | Substrate | Solvent System | Purpose of Solvent Choice | Reference |
|---|---|---|---|---|
| Liquid-Phase Oxidation | 2,6-Dimethylnaphthalene | Acetic Acid (>90%) | Solubilizes reactants and catalyst; stable under oxidative conditions. | google.com |
| Suzuki Coupling | 2,6-Dibromonaphthalene | Dry Toluene | Anhydrous, non-protic medium suitable for organometallic coupling. | |
| Sonogashira Coupling | 2,6-Dibromonaphthalene | Triethylamine/Tetrahydrofuran | Acts as both solvent and base to facilitate the coupling reaction. |
Temperature and Pressure Parameter Control
Temperature and pressure are critical variables that directly influence reaction rate, product selectivity, and the prevention of side reactions in the synthesis of naphthalene derivatives.
Research Findings:
In the liquid-phase oxidation of 2,6-DMN, temperature control is essential for maximizing the yield of the desired product and minimizing impurities. One patented process for producing 2,6-NDA specifies a reaction temperature in the range of 187°C to 215°C (approximately 370°F to 420°F). google.com Operating above this range can lead to excessive oxidation and ring degradation, forming byproducts such as trimellitic acid. google.com Conversely, temperatures below this range result in incomplete oxidation, leading to an increased concentration of intermediates like 2-formyl-6-naphthoic acid. google.com Another patent suggests a slightly lower range of 130°C to 160°C for a similar process. google.com This demonstrates that the optimal temperature is highly dependent on the specific catalyst system and reactor configuration. To stop the reaction at the this compound stage, a lower temperature profile would likely be required to reduce the rate of the second oxidation step (aldehyde to carboxylic acid).
Pressure is primarily controlled to maintain the reaction mixture in the liquid phase and to ensure a sufficient concentration of the gaseous oxidant (oxygen) is dissolved in the solvent. The oxidation of 2,6-DMN is typically conducted under pressurized conditions. Research specifies that the partial pressure of oxygen should be maintained between 2 and 8 atmospheres (absolute pressure) for effective conversion. google.com In other high-temperature processes for preparing naphthalene carboxylates, such as the Henkel process involving the disproportionation of potassium naphthoates, much higher pressures are used. For instance, an autoclave may be filled with carbon dioxide to an initial pressure of 30 atm, which then rises to approximately 90 atm as the temperature is increased to 400–430°C. orgsyn.org This illustrates the wide range of pressure conditions employed in naphthalene chemistry, dictated by the specific reaction mechanism. For a selective oxidation to the dialdehyde, pressure would need to be carefully optimized to provide enough oxygen for the initial reaction without driving the process to completion.
| Process | Substrate | Temperature Range (°C) | Pressure Range (atm) | Key Findings/Observations | Reference |
|---|---|---|---|---|---|
| Liquid-Phase Oxidation to 2,6-NDA | 2,6-Dimethylnaphthalene | 187 - 215 | Not specified, sufficient to maintain liquid phase | Higher temps increase trimellitic acid; lower temps increase 2-formyl-6-naphthoic acid. | google.com |
| Liquid-Phase Oxidation to 2,6-NDA | 2,6-Dimethylnaphthalene | 130 - 160 | 2 - 8 (O₂ partial pressure) | Process optimized for high conversion to dicarboxylic acid. | google.com |
| Henkel Process (Isomerization) | Dipotassium Naphthalate | 400 - 430 | ~30 rising to ~90 (CO₂) | High temperature and pressure are required for thermal rearrangement. | orgsyn.org |
Reactivity Profiles and Transformative Chemistry of Naphthalene 2,6 Dicarbaldehyde
Condensation Reactions with Amines: Schiff Base Formation Chemistry
The condensation of the aldehyde groups of naphthalene-2,6-dicarbaldehyde (B371514) with primary amines is a cornerstone of its chemistry, leading to the formation of imines, commonly known as Schiff bases. This reaction is fundamental to the synthesis of a diverse range of larger, more complex structures.
The formation of a Schiff base from an aldehyde and a primary amine is a reversible, two-step process that proceeds via an addition-elimination mechanism. wjpsonline.com
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. wjpsonline.com
Dehydration: The carbinolamine intermediate is then dehydrated in an elimination step to form the final imine product, which contains a carbon-nitrogen double bond (C=N). wjpsonline.com
The kinetics of Schiff base formation are highly dependent on the pH of the reaction medium. The rate-determining step is generally the dehydration of the carbinolamine intermediate. wjpsonline.com Therefore, the reaction requires careful pH control. If the solution is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com Conversely, if the solution is too basic, there will not be enough acid to catalyze the dehydration of the carbinolamine. Consequently, most Schiff base syntheses are best performed under weakly acidic conditions to balance these opposing effects.
The presence of two aldehyde groups on the rigid naphthalene (B1677914) scaffold allows this compound to act as a linear building block for the construction of large, cyclic molecules. When reacted with difunctional or polyfunctional primary amines, it can undergo cyclocondensation reactions to form macrocycles and even three-dimensional supramolecular cages. rsc.orgresearchgate.net
The stoichiometry of the reactants is crucial in directing the outcome of the reaction. For example, a [2+2] cyclocondensation between two molecules of this compound and two molecules of a linear diamine can produce a rectangular-shaped macrocycle. Similarly, a [3+3] reaction with a suitable triamine linker can lead to the formation of trigonal prismatic cages. The geometry of the amine dictates the final shape and size of the resulting assembly. These structures are of significant interest in supramolecular chemistry for their potential applications in molecular recognition, sensing, and catalysis. rsc.org
| Diamine Reactant | Potential Macrocyclic Product (Stoichiometry) | Resulting Shape |
|---|---|---|
| 1,2-Diaminoethane | [2+2] Macrocycle | Rectangular |
| 1,4-Diaminobenzene | [2+2] Macrocycle | Extended Rectangular |
| 1,3,5-Tris(aminomethyl)benzene | [2+3] Supramolecular Cage | Trigonal Prismatic |
Wittig Reactions and Olefinic Transformations for Extended Conjugation
The Wittig reaction is a powerful tool for carbon-carbon bond formation and is particularly useful for converting aldehydes and ketones into alkenes (olefins). masterorganicchemistry.com For this compound, this reaction provides a direct route to extend the π-conjugated system of the naphthalene core by introducing new vinylic linkages at the 2- and 6-positions.
The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The mechanism proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of a zwitterionic intermediate called a betaine. This intermediate rapidly collapses to form a four-membered ring intermediate, the oxaphosphetane, which then decomposes to yield the final alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com
By reacting this compound with two equivalents of a Wittig reagent, both aldehyde groups can be converted into double bonds. This transformation is highly valuable in materials science for synthesizing conjugated molecules and polymers with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
| Wittig Reagent | Resulting Olefinic Product | Potential Application |
|---|---|---|
| (Triphenylphosphoranylidene)acetonitrile | 2,6-Bis(2-cyanovinyl)naphthalene | Electron-acceptor materials |
| Methyltriphenylphosphonium bromide | 2,6-Divinylnaphthalene | Polymer synthesis |
| (4-Methoxyphenyl)methyltriphenylphosphonium chloride | 2,6-Bis(4-methoxystyryl)naphthalene | Fluorescent materials |
Other Aldehyde Functional Group Manipulations
Beyond condensation and olefination reactions, the aldehyde groups of this compound can be manipulated through standard reduction and oxidation pathways to access other important classes of compounds.
The aldehyde groups can be readily reduced to either primary alcohols or fully saturated alkyl groups, depending on the reagents and conditions employed.
Reduction to Alcohols: Treatment with mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), selectively reduces the aldehyde functionalities to primary alcohols. This reaction yields naphthalene-2,6-dimethanol , a useful diol monomer for the synthesis of polyesters and polyurethanes.
Reduction to Alkanes: For complete reduction of the aldehyde groups to methyl groups, more forcing conditions are required. The Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH at high temperatures) or the Clemmensen reduction (using zinc amalgam, Zn(Hg), in concentrated hydrochloric acid) can be employed. Both methods convert this compound into 2,6-dimethylnaphthalene (B47086) .
| Transformation | Reagent(s) | Product |
|---|---|---|
| Reduction to Diol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Naphthalene-2,6-dimethanol |
| Reduction to Dialkyl | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | 2,6-Dimethylnaphthalene |
The aldehyde functional groups are susceptible to oxidation, providing a straightforward route to the corresponding dicarboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid), or silver oxide (as in the Tollens' test).
The oxidation of this compound yields 2,6-naphthalenedicarboxylic acid (NDCA) . oup.comgoogle.com This product is a highly valuable industrial monomer used in the production of high-performance polymers, most notably polyethylene (B3416737) naphthalate (PEN). wikipedia.org PEN is a polyester (B1180765) with superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it suitable for applications such as high-performance fibers, films, and hot-fill beverage containers. wikipedia.org The synthesis of NDCA is often achieved industrially through the catalyzed air oxidation of 2,6-dimethylnaphthalene. oup.comgoogle.com
Post-Synthetic Modification Strategies on this compound-Derived Materials
Post-synthetic modification of materials synthesized from this compound offers a pathway to enhance their functionality, stability, and performance in various applications. These strategies can be broadly categorized into covalent modifications of the framework linkages and the incorporation of metal ions.
Covalent Post-Synthetic Modification:
A prominent strategy for the covalent PSM of imine-linked frameworks derived from this compound involves the transformation of the imine bonds into more stable linkages. This approach not only enhances the chemical stability of the material but also introduces new chemical handles for further functionalization.
One notable example is the reduction of the imine linkages to form secondary amine bonds. This transformation can be achieved by treating the imine-based COF with a reducing agent such as sodium borohydride. The resulting amine-linked framework often exhibits improved stability in acidic and basic conditions compared to its imine precursor. Furthermore, the newly formed secondary amine groups can serve as reactive sites for subsequent functionalization. For instance, these amine groups can undergo reactions with various electrophiles to introduce a wide range of functional moieties.
Another covalent modification strategy is the conversion of imine linkages into other robust heterocyclic structures. For example, treatment of an imine-linked COF with elemental sulfur can lead to the formation of thiazole (B1198619) linkages through a "post-synthetic locking" approach. This transformation significantly enhances the chemical stability of the framework.
Post-Synthetic Metalation:
The porous and crystalline nature of COFs and POPs derived from this compound makes them excellent scaffolds for the coordination of metal ions. Post-synthetic metalation involves the introduction of metal species into the pre-synthesized framework. The imine nitrogen atoms and the aromatic naphthalene rings can act as coordination sites for metal ions.
This strategy allows for the incorporation of a wide variety of metal ions, including catalytically active metals like palladium and cobalt, into the porous structure. The resulting metalated materials can exhibit enhanced catalytic activity, improved gas sorption properties, and novel photophysical characteristics. The uniform distribution of metal sites within the ordered porous structure is a key advantage of this approach over traditional supported catalysts.
The following table summarizes key research findings on the post-synthetic modification of materials where this compound could be a potential building block, based on the modification of similar imine-linked frameworks.
| Original Material | Modification Strategy | Reagents | Resulting Functionality | Key Findings |
| Imine-linked COF | Linkage Transformation (Reduction) | Sodium borohydride | Amine linkages | Enhanced chemical stability in acidic and basic conditions. ntu.edu.sg |
| Amine-linked COF | Aminolysis and Metalation | 1,3-propane sultone, Cobalt acetate | Cobalt alkyl sulfonate | Introduction of uniformly distributed catalytic sites for cycloaddition reactions. rsc.orgrsc.org |
| Imine-linked COF | Linkage Transformation (Cyclization) | Elemental sulfur | Thiazole linkages | Significantly enhanced chemical stability while preserving crystallinity and porosity. ntu.edu.sg |
| Bipyridine-containing COF | Post-synthetic Metalation | Cobalt source | Cobalt-modified framework | Creation of a stable cobalt-modified COF with potential for catalytic applications. scispace.com |
These examples highlight the versatility of post-synthetic modification in tailoring the properties of porous organic materials. While specific examples detailing the PSM of materials explicitly derived from this compound are emerging, the strategies developed for other imine-linked frameworks provide a clear roadmap for the future development of functional materials based on this versatile building block.
Applications of Naphthalene 2,6 Dicarbaldehyde in Functional Materials Science
Design and Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The geometry and functionality of the building blocks dictate the topology, porosity, and ultimate properties of the resulting framework. Naphthalene-2,6-dicarbaldehyde (B371514) serves as a linear and rigid linker, contributing to the formation of well-defined, porous architectures.
Imine-Linked this compound-Based COFs
The most common strategy for incorporating this compound into COFs is through Schiff base condensation reactions with multitopic amines. This reaction forms robust imine linkages (-C=N-), which are reversible under synthesis conditions, allowing for "error-correction" and the formation of highly crystalline materials. The reaction between the dialdehyde (B1249045) and a polyamine, such as a triamine, under solvothermal conditions leads to the formation of a 2D or 3D porous network. The resulting imine-linked COFs often exhibit high thermal and chemical stability due to the strong covalent bonds and the aromatic nature of the framework.
Topological Control and Structural Architectures in COF Synthesis
The structure of COFs can be precisely designed by selecting building blocks with specific geometries. When this compound (a linear, C2-symmetric linker) is reacted with a C3-symmetric triamine like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), a hexagonal porous structure is typically formed. The predictable nature of this reaction allows for reticular synthesis, where the framework's topology can be predetermined. The planarity of the naphthalene (B1677914) unit helps in the formation of layered 2D sheets, which then stack through π-π interactions to create a stable, porous 3D architecture with uniform channels.
Role of this compound in Enhancing COF Crystallinity and Stability
The rigidity and defined geometry of this compound are crucial for achieving high crystallinity in COFs. Rigid building blocks restrict conformational freedom during the polymerization process, which favors the formation of ordered, crystalline structures over amorphous ones. The reversible nature of the imine linkage allows the framework to self-heal and correct defects during synthesis, further enhancing long-range order and crystallinity. mdpi.com The resulting aromatic framework, rich in π-electrons from the naphthalene units, contributes to the material's stability through strong interlayer π-π stacking interactions. This inherent stability makes this compound-based COFs robust materials suitable for applications under demanding conditions.
This compound as a Monomer in Polymer Chemistry
Beyond COFs, this compound is a valuable monomer for synthesizing other types of functional polymers, particularly those with high thermal stability and specific adsorption properties.
Synthesis of Conjugated Polymers and Oligomers
This compound can be used in polycondensation reactions to create novel porous polymers with unique functionalities. A notable example is the synthesis of a porous polyaminal-linked polymer network (PAN-NA) through a one-pot reaction with melamine. mdpi.com This catalyst-free synthesis produces a microporous material with a high surface area and excellent thermal stability.
The PAN-NA polymer demonstrated a significant Brunauer-Emmett-Teller (BET) surface area of 604 m²/g. nih.gov Nitrogen adsorption-desorption analysis revealed the presence of micropores, with pore sizes of 0.54 nm and 1.27 nm, making it suitable for gas uptake applications. nih.gov The polymer showed a CO2 uptake capacity of 133 mg/g at 273 K and 1 bar, highlighting its potential for carbon capture applications. mdpi.comnih.gov Furthermore, the material exhibited high thermal stability, with no significant decomposition below 320 °C. mdpi.comnih.gov
| Property | Value |
|---|---|
| BET Surface Area | 604 m²/g |
| Pore Size | 0.54 nm and 1.27 nm |
| CO₂ Uptake (273 K, 1 bar) | 133 mg/g |
| Thermal Stability (TGA) | Stable up to 320 °C |
The successful synthesis of this naphthalene-based polymer network showcases the utility of this compound in creating robust, porous materials with practical applications in environmental remediation and gas separation. mdpi.com
Development of Polymeric Networks with Tailored Electronic Properties
This compound is a key monomer for the construction of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with permanently ordered structures. cd-bioparticles.netbldpharm.com The aldehyde groups readily undergo condensation reactions, typically with amine-containing linkers, to form robust imine (C=N) linkages, characteristic of Schiff base polymers. mdpi.comjmchemsci.comscirp.org The incorporation of the this compound unit into the polymer backbone creates a fully conjugated system. This extensive π-conjugation across the network, facilitated by the planar naphthalene moiety, is crucial for defining the material's electronic properties.
The resulting Schiff base polymers and COFs are noted for their potential in optoelectronic applications. mdpi.com The electronic nature of the network can be precisely tuned by selecting different complementary monomers to react with the dicarbaldehyde, thereby altering the electron density and energy levels of the final material. These naphthalene-based porous polymers often exhibit high thermal stability and inherent porosity, making them suitable candidates for applications in gas uptake and environmental remediation. mdpi.com
Construction of this compound-Derived Metal-Organic Frameworks (MOFs)
While this compound itself is not typically used for direct coordination with metal ions, it serves as a critical precursor to the organic linker used in a significant family of Metal-Organic Frameworks (MOFs). Through a straightforward oxidation process, the aldehyde groups are converted to carboxylic acid functionalities, yielding 2,6-naphthalenedicarboxylic acid (H₂NDC). The resulting dianion, 2,6-naphthalenedicarboxylate (NDC²⁻), is then employed as a rigid and geometrically well-defined linker to construct a wide array of MOFs with diverse metal ions. rsc.orgresearchgate.net
The 2,6-naphthalenedicarboxylate (NDC²⁻) linker is widely utilized in the solvothermal synthesis of coordination polymers due to its rigidity and versatile coordination ability. nih.govfrontiersin.orgnih.gov Its linear, ditopic nature allows it to bridge metal centers or metal clusters, extending into two- or three-dimensional porous frameworks. nih.gov Researchers have successfully constructed numerous MOFs by combining the NDC²⁻ linker with various metal ions, including lanthanides (such as Nd³⁺, Eu³⁺, Gd³⁺, La³⁺, and Y³⁺) and transition metals (such as Zn²⁺). rsc.orgfrontiersin.orgrsc.org
The stability and predictable geometry of the NDC²⁻ linker are instrumental in the principles of isoreticular synthesis, where the underlying topology of the framework can be maintained while varying the metal or functional groups to tune the material's properties. nih.govfrontiersin.org The resulting lanthanide-based MOFs, in particular, have attracted attention for their potential applications in luminescence and sensing, which stem from the efficient energy transfer between the conjugated naphthalene core of the linker and the metal center. rsc.org
In studies involving yttrium (Y³⁺) and NDC²⁻, the use of different synthesis conditions and "coordination modulators" has led to the isolation of at least six different framework structures. frontiersin.org These structures are built from diverse SBUs, including one-dimensional infinite chains of Y³⁺ ions, discrete dimeric SBUs, and trimeric SBUs of the formula [Y₃(μ₃-OH)(RCO₂)₆]. nih.gov Similarly, MOFs constructed with neodymium (Nd³⁺) feature dinuclear [Nd₂(O₂CR)₆] moieties that act as octahedral SBUs or are arranged into rod-shaped SBUs. rsc.org With alkaline earth metals like Ca²⁺ and Sr²⁺, the NDC²⁻ linker helps form rare tetranuclear square planar M₄(COO)₈ clusters. rsc.org The coordination motifs of the carboxylate groups are often described using notations such as (η¹:η¹:μ₂) and (η¹:η²:μ₂), which detail how the oxygen atoms bridge the metal centers. frontiersin.orgnih.gov
| Metal Ion | SBU Type | SBU Formula/Description | Reported Coordination Modes | Reference |
|---|---|---|---|---|
| Yttrium (Y³⁺) | 1D Chain | Infinite chains of Y³⁺ cations | (η¹:η¹:μ₂) | nih.gov |
| Yttrium (Y³⁺) | Dimeric | Discrete binuclear Y³⁺ units | (η¹:η¹:μ₂), (η¹:η²:μ₂) | nih.gov |
| Yttrium (Y³⁺) | Trimeric | [Y₃(μ₃-OH)(RCO₂)₆] | Not specified | nih.gov |
| Neodymium (Nd³⁺) | Dinuclear | [Nd₂(O₂CR)₆] moiety forming an octahedral SBU | Bis-bidentate bridging, bis-bidentate chelate | rsc.org |
| Neodymium (Nd³⁺) | Rod-shaped | Infinite rods of Nd³⁺ ions bridged by NDC²⁻ | Bis-bidentate bridging | rsc.org |
| Calcium (Ca²⁺), Strontium (Sr²⁺) | Tetranuclear | Square planar M₄(COO)₈ clusters | Chelating, bridging μ₂–η²:η¹ | rsc.org |
| Zinc (Zn²⁺) | Paddle-wheel | Dinuclear 'windmill' units; [M₂(CO₂)₂] | μ₁-η¹:η¹, μ₂-η¹:η¹ | nih.gov |
The rigid and linear nature of the NDC²⁻ linker is a key factor in designing MOFs with controlled porosity and well-defined channel architectures. cornell.edu The final structure, including the size and shape of the pores, is determined by the coordination geometry of the metal SBU and the way these units are connected by the linkers.
For instance, in neodymium-based MOFs, the assembly of rod-shaped SBUs with NDC²⁻ linkers results in 3D frameworks containing uniform one-dimensional channels with rhombic or triangular cross-sections. rsc.org The porosity of these materials has been confirmed through gas sorption measurements, with one such Nd-MOF exhibiting a Brunauer–Emmett–Teller (BET) surface area of 149.62 m²/g. rsc.org In another example, an aluminum-based MOF, Al(OH)(ndc), was synthesized to have a specific pore volume of 0.68 cm³/g after solvent removal. researchgate.net
However, achieving permanent porosity is not always straightforward. Some frameworks, such as several of the Y-NDC polymorphs, were found to be non-porous to N₂ at 77 K, presumably due to framework collapse upon removal of the solvent molecules that template the pores during synthesis. frontiersin.orgnih.gov In contrast, highly porous frameworks like MOF-205, which incorporates a functionalized naphthalene dicarboxylate linker, can achieve exceptionally high BET surface areas, ranging from 3470 to 4460 m²/g, making them effective materials for gas storage applications such as H₂ and CO₂ uptake. rsc.org
| MOF Name/Formula | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Channel Architecture | Reference |
|---|---|---|---|---|---|
| [Nd(ndc)₁.₅(DMF)₂]·... | Nd³⁺ | 149.62 | Not specified | 1D Rhombic/Triangular Channels | rsc.org |
| [Nd(ndc)₁.₅(DMA)₀.₅(H₂O)]·... | Nd³⁺ | 78.12 | Not specified | 1D Rhombic/Triangular Channels | rsc.org |
| Al(OH)(ndc) (DUT-4) | Al³⁺ | Not specified | 0.68 | Chains of octahedra | researchgate.net |
| MOF-205-OBn | Zn²⁺ | 3470 | Not specified | 3D Framework | rsc.org |
| MOF-205-NO₂ | Zn²⁺ | 3980 | Not specified | 3D Framework | rsc.org |
| MOF-205-NH₂ | Zn²⁺ | 4330 | Not specified | 3D Framework | rsc.org |
| [Y₂(NDC)₃(C₃H₇NO)₂]n | Y³⁺ | Non-porous to N₂ | Not specified | 3D Coordination Polymer | frontiersin.orgnih.gov |
Supramolecular Assemblies and Self-Organized Architectures
Beyond the formation of covalently bonded networks, molecules containing aldehyde functional groups can participate in the directed formation of non-covalent, ordered structures. Supramolecular assembly relies on weaker, reversible interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking to guide molecules into specific, well-defined architectures.
The molecular structure of this compound provides the necessary features for directed self-assembly. The two aldehyde groups are polar and can act as hydrogen bond acceptors, allowing them to form directional, non-covalent bonds with suitable hydrogen bond donor molecules. These interactions can guide the molecules into predictable, ordered arrangements in the solid state or in solution.
While specific studies on the self-assembly of this compound itself are not extensively detailed, the principle of using dialdehydes to organize and stabilize larger structures is established. For example, aromatic and aliphatic dialdehydes are employed as chemical cross-linkers to reinforce and pattern self-assembled peptide hydrogels. researchgate.net In such systems, the dialdehyde reacts with amine groups within the peptide network, but its geometry and ability to form directional interactions play a role in the final architecture of the gel. The rigid naphthalene backbone of this compound, combined with the specific 2,6-substitution pattern of the aldehyde groups, offers a precise geometric scaffold to direct the formation of complex and functional supramolecular systems.
Host-Guest Chemistry and Inclusion Complexes
The well-defined structure of this compound makes it an excellent precursor for the synthesis of macrocyclic hosts capable of encapsulating guest molecules. These host-guest interactions are fundamental to areas such as molecular recognition, catalysis, and drug delivery.
Researchers have utilized this compound to construct various macrocyclic structures. For instance, water-soluble macrocycles incorporating the naphthalene unit have been synthesized. rsc.orgresearchgate.net These macrocycles can form stable 1:1 complexes with neutral guests that contain naphthalene or phenyl units in aqueous media. ccspublishing.org.cn The binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The rigid naphthalene sidewalls of these macrocycles create a defined cavity that can selectively bind guest molecules based on their size, shape, and chemical properties. nih.gov
The formation of these inclusion complexes can be studied using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Changes in the chemical shifts of the host and guest protons upon complexation provide evidence for the formation of the inclusion complex and can be used to determine the binding stoichiometry and association constants.
This compound-Based Materials for Advanced Sensing Platforms
The unique photophysical properties of the naphthalene moiety, combined with the reactive aldehyde functionalities of this compound, have been exploited in the development of advanced sensing platforms. These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity.
Chemosensory Applications of this compound Derivatives
Derivatives of this compound, particularly Schiff bases, have shown significant promise as chemosensors. Schiff bases are formed through the condensation reaction of the aldehyde groups of this compound with primary amines. The resulting imine group (C=N) can act as a binding site for metal ions.
These Schiff base ligands can be designed to exhibit a colorimetric or fluorometric response upon binding to a specific metal ion. For example, a naphthaldehyde-based Schiff base sensor has been developed for the dual sensing of Cu²⁺ and Ni²⁺ ions. nih.gov The interaction between the sensor and the metal ions leads to a visible color change and a change in the fluorescence emission, allowing for the qualitative and quantitative detection of the target ions. The selectivity of these sensors can be tuned by modifying the structure of the amine used in the Schiff base formation.
| Sensor Derivative | Target Analyte(s) | Sensing Mechanism |
| Naphthaldehyde-Schiff Base | Cu²⁺, Ni²⁺ | Colorimetric and Fluorescence Quenching nih.gov |
| Naphthalene Cationic Schiff Base | Mn²⁺, Co²⁺ | Fluorescence Quenching nih.gov |
Fluorescence-Based Sensing Mechanisms in Naphthalene-Derived Systems
The fluorescence properties of naphthalene derivatives are central to their application in sensing. The naphthalene ring system is inherently fluorescent, and its emission characteristics can be modulated by the presence of analytes.
The primary mechanism behind the fluorescence-based sensing in these systems is often photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In the absence of the target analyte, the fluorescence of the naphthalene fluorophore may be quenched. Upon binding of the analyte to the receptor unit (e.g., the Schiff base), the electronic properties of the molecule are altered, leading to an inhibition of the quenching process and a subsequent "turn-on" of the fluorescence signal. Conversely, in some systems, the binding of an analyte can induce fluorescence quenching.
For instance, a naphthalene cationic Schiff base has been developed as a reusable paper-based sensor for the sensitive and selective detection of heavy metal cations like Mn²⁺ and Co²⁺. nih.gov The interaction between the metal ions and the Schiff base leads to the formation of a non-fluorescent ground-state complex, resulting in fluorescence quenching. The extent of quenching can be correlated to the concentration of the metal ion.
Materials for Optoelectronic and Energy Conversion Applications
The extended π-conjugated system of the naphthalene core in this compound makes it a valuable component in the construction of materials for optoelectronic and energy conversion applications. These materials are designed to interact with light and manage charge transport, making them suitable for use in devices such as solar cells, LEDs, and photocatalysts.
Development of Photocatalytic Materials and Organic Semiconductors
This compound is a key building block for the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in photocatalysis. rsc.orgresearchgate.netnortheastern.edu The modular nature of COF synthesis allows for the precise tuning of their electronic and optical properties.
By incorporating electron-donating and electron-accepting units into the COF structure, a donor-acceptor (D-A) framework can be created. Naphthalene can act as an electron-donating unit. These D-A COFs can exhibit broad visible-light absorption and efficient charge separation, which are crucial for photocatalytic activity. researchgate.net For example, COFs synthesized from naphthalene-based linkers have been investigated for photocatalytic hydrogen evolution from water. rsc.org The porous nature of COFs also allows for efficient diffusion of reactants and products, further enhancing their catalytic performance.
| Material Type | Application | Key Feature |
| Covalent Organic Frameworks (COFs) | Photocatalysis | Tunable band structure, high porosity researchgate.netrsc.org |
| Naphthalene-based Polymers | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility |
Exploration of Charge Transport and Electronic Delocalization in this compound Conjugated Systems
The ability of organic materials to transport charge is fundamental to their performance in electronic devices. The degree of electronic delocalization and the intermolecular packing in the solid state are key factors that influence charge transport. While specific studies on the charge transport properties of materials directly synthesized from this compound are emerging, the broader class of naphthalene-based organic semiconductors has been extensively studied. aps.orgnih.govcaltech.edu
In organic semiconductors, charge transport can occur through either a hopping mechanism between localized states or a band-like transport mechanism in highly ordered crystalline materials. The rigid and planar structure of the naphthalene unit can promote π-π stacking interactions between adjacent molecules, which facilitates the transport of charge carriers. Theoretical and experimental studies on naphthalene crystals have provided insights into the fundamental mechanisms of charge transport in these systems. aps.orgresearchgate.net The hole mobility in naphthalene crystals has been shown to exhibit band-like transport characteristics. By incorporating this compound into conjugated polymers and other ordered structures, it is possible to create materials with favorable charge transport properties for applications in organic electronics.
Electrochemical Properties and Energy Storage Performance (e.g., Supercapacitors)
The unique chemical architecture of this compound allows for its use in synthesizing robust frameworks for supercapacitor electrodes. While direct application of the compound itself is not typical, its derivatives, especially Covalent Organic Frameworks (COFs), have been investigated for their electrochemical energy storage capabilities. These materials offer a tunable porous structure and a high surface area, which are critical for efficient ion adsorption and diffusion, the fundamental mechanisms of electrochemical double-layer capacitors (EDLCs), a primary type of supercapacitor.
Research into COFs synthesized using this compound has provided insights into their potential for energy storage. Although specific supercapacitor data for a COF made solely from this compound is not extensively reported in readily available literature, studies on related naphthalene-based structures provide a strong indication of their potential performance.
For instance, a notable study focused on a two-dimensional imide-based COF, TAPB-NDA, which incorporates a naphthalene derivative. This COF was covalently connected with amine-functionalized carbon nanotubes (CNTs) to create a composite material, TAPB-NDA@CNT. While the primary investigation of this composite was for battery applications, the reported electrochemical behavior highlights the promise of such naphthalene-based frameworks.
In a sodium-ion battery setup, the TAPB-NDA@CNT50 composite demonstrated a specific capacity of 136.7 mAh g⁻¹ at a current density of 25 mA g⁻¹. nih.gov Furthermore, it exhibited excellent cycling stability, retaining approximately 80% of its reversible capacity after 1000 cycles at a higher current density of 300 mA g⁻¹. nih.gov When tested as a cathode in a lithium-ion battery, the same composite delivered a specific capacity of about 138 mAh g⁻¹ at 25 mA g⁻¹ and maintained 81.2% of its capacity after 2000 cycles at 300 mA g⁻¹. nih.gov
Although these findings are for battery applications, the high specific capacity and exceptional cycling stability of the TAPB-NDA@CNT composite underscore the electrochemical robustness and potential of this compound-derived frameworks. These characteristics are highly desirable for supercapacitor electrodes, which also demand high stability and efficient charge storage. The porous nature of the COF facilitates ion transport, a crucial factor for high-performance supercapacitors.
The research on related naphthalene-dicarboxylic acid-based materials further supports this potential. A cobalt-based metal-organic framework (MOF) synthesized using 2,6-naphthalenedicarboxylic acid, a chemically related compound to the dicarbaldehyde, was pyrolyzed to produce Co₃O₄. This resulting material, when used as a supercapacitor electrode, achieved a specific capacitance of 229 F g⁻¹ at a current density of 0.5 A g⁻¹ and demonstrated remarkable stability with 110% capacitance retention after 5000 cycles. mdpi.com
These detailed research findings strongly suggest that materials derived from this compound are excellent candidates for supercapacitor applications. The inherent properties of the naphthalene core contribute to thermally and electrochemically stable structures with the potential for high charge storage capacity. Future research focusing specifically on the supercapacitor performance of COFs synthesized from this compound is anticipated to yield materials with competitive energy and power densities.
Electrochemical Performance Data of a Related Naphthalene-Derived Material
The following table summarizes the performance of a Co₃O₄ material derived from a cobalt/2,6-naphthalenedicarboxylic acid MOF, illustrating the potential of naphthalene-based frameworks in supercapacitor applications. mdpi.com
| Parameter | Value | Conditions |
| Specific Capacitance | 229 F g⁻¹ | at 0.5 A g⁻¹ |
| Cycling Stability | 110% retention | after 5000 cycles |
Role of Naphthalene 2,6 Dicarbaldehyde in Catalytic Systems
Naphthalene-2,6-dicarbaldehyde (B371514) as a Precursor for Ligands in Metal Catalysis
The two aldehyde groups of this compound are ideal for synthesizing multidentate ligands through condensation reactions, particularly with primary amines to form Schiff bases (imines). These Schiff base ligands are highly effective in coordinating with a wide range of transition metals to form stable and catalytically active complexes. The resulting metal complexes have found applications in various organic transformations. semanticscholar.orgmdpi.com
The general principle involves the reaction of this compound with a chosen amine to create a ligand scaffold. This ligand then complexes with a metal salt (e.g., copper(II), nickel(II), cobalt(II)) to generate the final catalyst. The electronic and steric properties of the catalyst can be fine-tuned by modifying the amine precursor, which in turn influences the catalytic activity and selectivity of the metal center. mdpi.com While the principle is well-established, specific research detailing the catalytic performance of metal complexes derived directly from this compound is an area of ongoing investigation. The broad utility of Schiff base complexes in catalysis suggests a significant potential for ligands derived from this specific dialdehyde (B1249045). semanticscholar.orgnih.gov
Design of Organocatalytic Systems Incorporating this compound Motifs
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern synthesis. The rigid and well-defined structure of the naphthalene (B1677914) core makes this compound an interesting scaffold for the design of new organocatalysts. By functionalizing the aldehyde groups with chiral amines or other catalytically active moieties, it is theoretically possible to create novel catalysts for asymmetric synthesis.
However, despite the potential, the scientific literature does not currently provide specific examples of organocatalytic systems that are explicitly designed and synthesized from this compound. The development of such systems remains a prospective area for future research, leveraging the structural rigidity and synthetic accessibility of the this compound backbone to create novel catalytic architectures.
Heterogeneous Catalysis via this compound-Based Framework Materials (e.g., COFs, MOFs)
The most significant application of this compound in catalysis to date is in the construction of porous crystalline materials, such as Covalent Organic Frameworks (COFs), for heterogeneous catalysis. rsc.orgresearchgate.netrsc.orgnih.govnortheastern.edu These materials offer high surface areas, tunable porosity, and excellent thermal and chemical stability, making them ideal catalyst supports. northeastern.edu
This compound serves as a linker molecule in the synthesis of these frameworks, reacting with multitopic amines to form extended, porous networks. An example is the synthesis of a pyrene-based COF, designated Py-N-COF, where this compound is condensed with 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline. The resulting COF was investigated as a metal-free photocatalyst.
In a study on the photocatalytic reduction of nitrobenzene, the performance of this 2D imine-linked Py-N-COF was evaluated. The research found that under the tested conditions, the Py-N-COF demonstrated negligible catalytic activity for this specific reaction. While this particular application was not highly successful, it highlights the use of this compound as a building block in creating stable, porous materials for catalytic research. The modular nature of COFs allows for further refinement and functionalization to enhance catalytic performance in various reactions. rsc.orgresearchgate.net
It is important to note that while Metal-Organic Frameworks (MOFs) are a related class of materials, the literature predominantly describes the use of naphthalene-2,6-dicarboxylic acid, rather than the dicarbaldehyde, as the linker for MOF synthesis and their subsequent catalytic applications. d-nb.infonih.govresearchgate.netfrontiersin.orgrsc.org
Below is a table summarizing the findings on the catalytic application of a COF synthesized from this compound.
| Catalyst | Reactants | Product | Catalytic Performance |
| Py-N-COF | Nitrobenzene | Aniline | Negligible catalytic activity |
Advanced Spectroscopic and Mechanistic Investigations of Naphthalene 2,6 Dicarbaldehyde Derivatives and Materials
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structures and Dynamic Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Naphthalene-2,6-dicarbaldehyde (B371514) and its derivatives in the solution state. ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, allowing for unambiguous structure confirmation.
Detailed Research Findings: The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its molecular structure. nih.govchemicalbook.com The protons of the aldehyde groups (CHO) typically appear as a singlet at a high chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons on the naphthalene (B1677914) core present a complex splitting pattern in the range of 7.5-8.5 ppm, consistent with the 2,6-substitution pattern. nih.gov For instance, in derivatives like 2,6-di((E)-styryl)naphthalene (DSN), the aromatic signals are observed between δ 7.08 and 7.82 ppm. nih.gov
NMR is also extensively used to verify the products of complex reactions. For example, in the synthesis of metal-organic frameworks (MOFs), ¹H NMR analysis of samples digested in a deuterated acid is a standard method to confirm the ratio of organic linkers and other components within the framework, ensuring the correct structural formula has been achieved. frontiersin.orgnih.gov
While specific studies on the dynamic phenomena of this compound are not prevalent, NMR techniques such as variable-temperature (VT) NMR are generally powerful methods for investigating dynamic processes like conformational changes or restricted bond rotations. Furthermore, advanced techniques like singlet-state NMR, which can dramatically extend signal lifetimes, have been applied to labeled naphthalene derivatives to study long-lived spin states, opening avenues for investigating slow dynamic processes. researchgate.net
Interactive Table: ¹H NMR Spectral Data for this compound and a Derivative Use the filter to select a compound and view its characteristic chemical shifts.
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structural Determination of Derived Materials
X-ray Diffraction (XRD) is the cornerstone technique for determining the precise three-dimensional arrangement of atoms in the solid state. For materials derived from this compound, such as metal-organic frameworks (MOFs) and other crystalline compounds, single-crystal X-ray crystallography provides unparalleled detail on bond lengths, bond angles, and crystal packing.
Detailed Research Findings: Although a crystal structure for this compound itself is not readily available, numerous structures of derived materials have been resolved. The closely related Naphthalene-2,6-dicarboxylate (NDC) is a common linker in MOF chemistry. A systematic study using Yttrium(III) and NDC revealed at least six different framework structures accessible by altering synthetic conditions with coordinating modulators. frontiersin.orgnih.gov These studies demonstrate the structural versatility of the naphthalene-2,6-scaffold.
Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of bulk crystalline materials and to identify new phases. researchgate.net For example, the PXRD pattern for a zirconium-based MOF, Zr-NDC, confirms its crystallinity and isostructural relationship to the well-known UiO-66 framework. researchgate.net The high thermal stability of some derived materials has also been demonstrated using high-temperature XRD, with frameworks like sodium naphthalene-2,6-dicarboxylate remaining intact above 500 °C.
Interactive Table: Crystallographic Data for Yttrium-Naphthalene-2,6-dicarboxylate (Y-NDC) MOFs This table summarizes the crystallographic parameters for different MOFs synthesized using the naphthalene-2,6-dicarboxylate linker, showcasing the structural diversity achievable.
Advanced Electron Microscopy and Porosimetry for Morphological and Textural Characterization of Framework Materials (e.g., SEM, TEM, BET)
To understand the macroscopic and microscopic properties of porous materials derived from this compound, researchers employ electron microscopy and gas sorption techniques. Scanning Electron Microscopy (SEM) reveals the morphology, particle size, and surface topography of the material, while Transmission Electron Microscopy (TEM) provides higher resolution images of the internal structure. Brunauer-Emmett-Teller (BET) analysis, a gas physisorption method, is used to determine key textural properties like specific surface area, pore volume, and pore size distribution.
Detailed Research Findings: SEM analysis of framework materials is crucial for visualizing the crystal morphology. For instance, SEM observations of a zirconium-naphthalene-2,6-dicarboxylate (Zr-NDC) MOF revealed the presence of distinct octahedral crystals alongside agglomerates with a cauliflower-type morphology. researchgate.net Such images are vital for assessing the quality and uniformity of a synthesized batch. Energy-dispersive X-ray spectroscopy (EDX) is often coupled with SEM to perform elemental analysis and mapping, confirming the uniform distribution of constituent elements throughout the material. researchgate.net
TEM offers a more detailed view, capable of imaging the lattice fringes of crystalline materials and visualizing the pore structures of ordered mesoporous materials.
The porosity of framework materials is a key characteristic for applications in gas storage, separation, and catalysis. BET analysis provides quantitative data on this porosity. While specific BET data for frameworks derived directly from this compound is limited, analogous covalent organic frameworks (COFs) exhibit a wide range of surface areas depending on their specific building blocks and synthetic conditions. For example, a triazine-based COF (TzCOF150) was reported to have a high BET surface area of 1491 m²/g. researchgate.net MOFs derived from the related naphthalene-2,6-dicarboxylate linker have also been characterized for their gas uptake capabilities, which are directly related to their BET surface area and pore volume. frontiersin.org
Vibrational Spectroscopy (FT-IR, Raman) for Probing Chemical Linkages and Functional Groups in Derived Materials
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and confirming the formation of chemical bonds in new materials. thermofisher.com These complementary methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. thermofisher.comresearchgate.net
Detailed Research Findings: In this compound and its derivatives, FT-IR spectroscopy is particularly useful for identifying the characteristic vibrations of the aldehyde and naphthalene groups. Key expected absorptions include:
C=O Stretch: A strong, sharp peak for the aldehyde carbonyl group, typically found in the region of 1680-1700 cm⁻¹.
Aldehydic C-H Stretch: Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the naphthalene ring system.
Aromatic C-H Bending: Sharp peaks in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic ring.
In the synthesis of derived materials like imine-linked COFs or polymers, FT-IR is used to monitor the reaction. The disappearance of the aldehyde C=O stretching peak and the N-H stretching peaks of an amine co-monomer, coupled with the appearance of a new C=N imine stretching band (around 1620-1650 cm⁻¹), confirms the successful formation of the desired linkages. For materials made from the corresponding Naphthalene-2,6-dicarboxylic acid, FT-IR spectra clearly show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of symmetric and asymmetric COO⁻ stretches upon coordination to a metal center in a MOF. researchgate.net
Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds. The aromatic ring vibrations of the naphthalene core often produce strong Raman signals, making it an excellent technique for studying the π-conjugated system. aensiweb.comnih.gov
Table: Characteristic FT-IR Absorption Bands for this compound Functional Groups
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl Stretch | Aldehyde (C=O) | 1700 - 1680 | Strong |
| C-H Stretch | Aldehyde (CHO) | 2850 - 2800, 2750 - 2700 | Weak |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1600, 1580, 1500, 1450 | Medium-Weak |
| C-H Bending (Out-of-plane) | Aromatic | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic and Optical Properties of this compound-Based Systems
Ultraviolet-visible (UV-Vis) and photoluminescence (PL) spectroscopy are key techniques for investigating the electronic and optical properties of materials. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about electronic transitions, while PL spectroscopy measures the emission of light from a sample after it has been excited by light, revealing its fluorescent or phosphorescent properties.
Detailed Research Findings: The naphthalene moiety is an excellent chromophore. The UV-Vis spectrum of naphthalene and its simple derivatives is characterized by strong absorption bands in the ultraviolet region. researchgate.net These absorptions are typically assigned to π→π* electronic transitions within the conjugated aromatic system. Studies on various naphthalene derivatives show intense absorption bands below 350 nm. nih.gov For example, naphthalene itself, dissolved in ethanol, exhibits characteristic absorption peaks that demonstrate its ability to absorb UV light. researchgate.net
When this compound or its analogues are incorporated into larger systems like MOFs or polymers, their optical properties can be significantly altered. The electronic communication between linkers and metal nodes in MOFs can lead to new absorption features and unique luminescent behaviors.
Many MOFs built from linkers like naphthalene dicarboxylates are highly fluorescent. This fluorescence is often ligand-based, meaning the electronic transitions responsible for the emission are located on the organic linker. rsc.org For example, alkaline earth metal-organic frameworks (AEMOFs) based on amino-functionalized 2,6-naphthalene dicarboxylates exhibit strong, ligand-based fluorescence with emission maxima appearing around 470-510 nm. rsc.org The sensitivity of this fluorescence to external stimuli has led to the development of MOFs as luminescent sensors for detecting metal ions or small molecules. researchgate.net
Theoretical and Computational Chemistry Studies on Naphthalene 2,6 Dicarbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Aromaticity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Naphthalene-2,6-dicarbaldehyde (B371514), DFT calculations would be instrumental in understanding its fundamental chemical properties. These calculations could determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
Furthermore, DFT is employed to analyze aromaticity, which is a key characteristic of the naphthalene (B1677914) core. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Para-Delocalization Index (PDI), could be calculated. These indices would quantify the degree of aromatic character in the two fused rings of the this compound molecule and assess the electronic influence of the two aldehyde (-CHO) substituent groups on the π-electron system. Such studies on the parent naphthalene molecule and its other derivatives are common, but specific published data for this compound are not available. nih.govsamipubco.comsamipubco.com
Time-Dependent DFT (TD-DFT) for Prediction and Interpretation of Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By applying TD-DFT to this compound, researchers could calculate the vertical excitation energies from the ground state to various excited states.
This analysis would yield a theoretical UV-Vis spectrum, showing the predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Interpreting the molecular orbitals involved in these electronic transitions (e.g., π → π* or n → π*) would provide a detailed understanding of how the molecule interacts with light. This is crucial for applications in materials science, such as organic electronics or photosensitizers. While TD-DFT has been extensively used to study the spectra of many naphthalene derivatives, specific computational studies detailing the electronic absorption spectrum of this compound are not found in the reviewed literature. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Understanding Supramolecular Interactions and Self-Assembly Processes
Molecular Dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide profound insights into how individual molecules interact with each other and with solvent molecules to form larger, ordered structures known as supramolecular assemblies.
These simulations could model the non-covalent interactions, such as π-π stacking between the naphthalene cores and dipole-dipole interactions involving the polar aldehyde groups, that govern the self-assembly process. By simulating a system containing many this compound molecules, one could observe the spontaneous formation of aggregates, layers, or other complex architectures. This understanding is vital for designing novel materials with specific structural and functional properties. However, published research featuring MD simulations focused on the supramolecular interactions and self-assembly of this compound specifically could not be located. MD studies on the parent naphthalene molecule have focused on aspects like crystal growth and hydration. arxiv.orgrsc.orgnih.gov
Computational Modeling of this compound-Based Materials for Predictive Performance Analysis (e.g., gas adsorption, charge transport)
Computational modeling can be used to predict the performance of materials designed from specific molecular building blocks. If this compound were used to construct materials like covalent organic frameworks (COFs) or molecular crystals, computational models could predict their functional properties.
For gas adsorption , Grand Canonical Monte Carlo (GCMC) simulations could be used to predict the uptake and selectivity of gases like CO2, H2, or CH4 in a porous material built from this compound linkers. These simulations help in assessing the potential of such materials for applications in gas storage and separation. nih.gov
For charge transport , quantum chemistry methods combined with solid-state physics models could predict the charge carrier (hole and electron) mobilities in a crystalline form of this compound. aps.org This is essential for evaluating its potential use in organic semiconductor devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Despite the existence of such predictive models for naphthalene and other organic semiconductors, specific computational performance analyses of materials based on this compound were not found in the scientific literature. aps.orgbeilstein-journals.org
Future Research Directions and Emerging Paradigms for Naphthalene 2,6 Dicarbaldehyde
Integration of Naphthalene-2,6-dicarbaldehyde (B371514) into Hybrid and Composite Materials
The incorporation of this compound into hybrid and composite materials represents a significant growth area. Its rigid structure can impart enhanced thermal and mechanical stability to polymers, while the reactive aldehyde groups offer sites for covalent integration, leading to robust and well-defined interfaces.
Future research will likely focus on the development of:
Covalent Organic Framework (COF)-Based Composites: While this compound is a known monomer for COF synthesis, the exploration of COF composites is still in its early stages. researchgate.net Future work could involve the integration of these COFs with other functional materials such as conductive polymers, metal nanoparticles, or graphene oxide to create multifunctional materials for applications in catalysis, sensing, and energy storage. researchgate.net
Polymer Composites: The reinforcement of engineering polymers with this compound-derived structures could lead to materials with superior properties. Research into the melt-spinning of polymer fibers containing well-dispersed naphthalene-based moieties has shown significant improvements in mechanical properties. researchgate.net Future investigations could explore the impact of incorporating this compound-based additives on the thermal stability, flame retardancy, and gas barrier properties of various polymer matrices.
Metal-Organic Framework (MOF) Composites: Although most research has focused on the related naphthalene-2,6-dicarboxylic acid for MOF synthesis, the dicarbaldehyde can be utilized to post-synthetically modify MOFs or to create composite materials where a COF and MOF are intergrown. kyushu-u.ac.jpresearchgate.net These hybrid frameworks could exhibit synergistic properties, combining the catalytic activity of the MOF with the tailored porosity and stability of the COF.
Table 1: Potential Properties of this compound-Based Hybrid Materials
| Hybrid Material Type | Potential Enhanced Properties | Potential Applications |
| COF-Polymer Composites | Mechanical strength, thermal stability, conductivity | High-performance structural components, flexible electronics |
| COF-Graphene Composites | Electrical conductivity, surface area | Energy storage, electrocatalysis |
| MOF-COF Composites | Gas separation selectivity, catalytic activity | Gas purification, sequential catalysis |
Exploration of this compound in Bio-Inspired and Biomimetic Systems
The precise molecular geometry and reactive functionalities of this compound make it an attractive candidate for the construction of bio-inspired and biomimetic systems. These systems aim to replicate the function and efficiency of biological molecules and assemblies.
Emerging research avenues include:
Enzyme Mimics: The development of artificial enzymes, or enzyme mimics, is a major goal in catalysis. The rigid naphthalene (B1677914) scaffold can be used to create well-defined active sites, similar to those found in enzymes. By introducing catalytic moieties through the aldehyde groups, it may be possible to design highly selective catalysts for specific reactions. researchgate.netcolab.ws The use of metal-organic frameworks as platforms for biomimetic catalysis is a rapidly growing field, and this compound could serve as a key building block in this area. researchgate.netcolab.ws
Self-Assembling Systems: The directional interactions and defined shape of this compound and its derivatives can be exploited to create complex, self-assembling architectures. These could include nanotubes, vesicles, and other nanostructures with potential applications in drug delivery and materials science.
Bio-inspired Sensors: The incorporation of this compound into sensor arrays could lead to devices with high sensitivity and selectivity for biological analytes. The aldehyde groups can be functionalized with recognition elements that bind to specific biomolecules, and the naphthalene core can act as a fluorescent reporter.
Rational Design of this compound Derivatives for Advanced Catalytic Transformations
The derivatization of this compound opens up a vast chemical space for the design of novel catalysts. The aldehyde groups are readily converted into a wide range of other functionalities, including imines (through Schiff base condensation), alcohols, and carboxylic acids. nih.gov
Key areas for future catalytic research include:
Schiff Base Metal Complexes: Schiff bases derived from this compound can act as versatile ligands for a variety of metal ions. nih.govnih.govresearchgate.netresearchgate.net These metal complexes have shown significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The rigid naphthalene backbone can enforce specific coordination geometries around the metal center, leading to enhanced selectivity.
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of new catalysts for asymmetric synthesis. This is a critical area of research for the pharmaceutical and fine chemical industries.
Photocatalysis: Materials incorporating the this compound unit, such as MOFs and COFs, are promising candidates for photocatalysis. kyushu-u.ac.jpresearchgate.netsci-hub.senih.govresearchgate.net The extended π-system of the naphthalene core can facilitate light absorption and the generation of charge carriers for driving chemical reactions, such as the degradation of pollutants or the production of solar fuels. sci-hub.senih.govresearchgate.net
Table 2: Potential Catalytic Applications of this compound Derivatives
| Derivative Type | Metal Center (if applicable) | Catalytic Reaction | Potential Advantage |
| Schiff Base Complex | Co(II), Cu(II), Mn(III) | Oxidation of alcohols | High efficiency and selectivity |
| Chiral Schiff Base Complex | Rh(I), Ru(II) | Asymmetric hydrogenation | High enantioselectivity |
| Porphyrin-based COF | - | CO2 reduction | Visible-light activity |
| MOF Composite | Ti(IV), Zr(IV) | Pollutant degradation | Enhanced stability and recyclability |
Scalable Synthesis and Industrial Relevance of this compound and its Advanced Materials
For the potential of this compound to be fully realized, the development of scalable and cost-effective synthesis routes is paramount. While laboratory-scale syntheses are established, translating these to an industrial scale presents challenges.
Future research in this area should focus on:
Optimization of Synthesis: Current synthetic methods often involve multiple steps and may use expensive or hazardous reagents. Research into one-pot syntheses or the use of more environmentally benign catalysts and solvents is needed. The oxidation of 2,6-dimethylnaphthalene (B47086) is a common route to the corresponding dicarboxylic acid, and similar strategies could be adapted for the dicarbaldehyde. google.com
Purification Techniques: The purity of this compound is critical for its use in applications such as polymerization and COF synthesis. The development of efficient and scalable purification methods, such as crystallization or chromatography, is essential. nih.gov
Industrial Applications: The high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN) is produced from the related naphthalene-2,6-dicarboxylic acid and demonstrates the industrial potential of naphthalene-based monomers. researchgate.netwikipedia.org As new materials based on this compound with unique properties are developed, their potential for commercialization in areas such as specialty polymers, coatings, and electronic materials should be evaluated.
Deepening Understanding of Structure-Property-Performance Relationships through Advanced Characterization and Computational Approaches
A fundamental understanding of the relationships between the molecular structure of this compound, the architecture of the resulting materials, and their ultimate performance is crucial for the rational design of new materials with targeted properties.
Future efforts should leverage:
Advanced Characterization Techniques: A combination of techniques will be necessary to fully characterize materials derived from this compound. This includes solid-state NMR and X-ray diffraction to determine the structure of crystalline materials like COFs and MOFs, as well as advanced microscopy techniques to probe the morphology of composites. researchgate.netnih.gov Spectroscopic methods, such as fluorescence and UV-Vis spectroscopy, can provide insights into the electronic properties of these materials. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools for predicting the electronic structure, properties, and reactivity of this compound and its derivatives. mdpi.com These calculations can guide the design of new materials with optimized properties for specific applications, such as catalysis or electronics. For example, computational screening can identify promising COF structures for gas separation applications before they are synthesized in the lab.
Q & A
(Basic) How is Naphthalene-2,6-dicarbaldehyde synthesized and characterized in laboratory settings?
Methodological Answer:
this compound is synthesized via a three-step protocol starting from naphthalene-2,6-dicarboxylic acid. First, the acid is reduced to 2,6-bis(hydroxymethyl)naphthalene, which is then oxidized to the dialdehyde using established oxidation methods (e.g., activated MnO₂ or CrO₃). Characterization is performed via , where aldehyde protons appear at δ 10.19 ppm (singlet), and aromatic protons resonate between δ 7.47–8.41 ppm. Elemental analysis (e.g., C: 78.18%, H: 4.31%) confirms purity .
(Advanced) What strategies are effective in resolving contradictions between in vitro and in vivo toxicity data for this compound?
Methodological Answer:
To address discrepancies, researchers should:
- Assess Risk of Bias : Apply standardized questionnaires (Tables C-6 and C-7) to evaluate study design, including dose randomization, allocation concealment, and outcome reporting completeness .
- Rate Confidence Levels : Use criteria from ATSDR’s toxicological profiles to classify studies as "High," "Moderate," or "Low" confidence based on methodological rigor .
- Integrate Evidence : Follow frameworks like Step 8 (Evidence Integration) to weigh conflicting results against study quality and biological plausibility .
(Basic) What safety protocols are recommended for handling this compound in research labs?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Ignition Control : Avoid open flames (P210) due to potential flammability .
- Waste Disposal : Treat as hazardous waste, adhering to institutional guidelines. Note that full toxicological data are incomplete, necessitating caution .
(Advanced) How can this compound be utilized in designing covalent organic frameworks (COFs)?
Methodological Answer:
this compound serves as a linear linker in COFs via Schiff-base reactions with polyamines (e.g., 1,3,5-tris(4-aminophenyl)benzene). Key steps include:
- Synthesis : Condensation under solvothermal conditions (e.g., 120°C in mesitylene/dioxane).
- Structural Confirmation :
(Advanced) What analytical techniques are critical for assessing environmental partitioning of this compound?
Methodological Answer:
- Partitioning Analysis :
- Degradation Studies :
(Basic) What spectroscopic methods are used to confirm the purity of this compound?
Methodological Answer:
- :Verify absence of hydroxylmethyl (δ ~4.7 ppm) or carboxylic acid (δ ~12 ppm) impurities .
- Elemental Analysis : Ensure C and H percentages align with theoretical values (C: 78.25%, H: 4.38%) .
- Melting Point : Compare observed values (literature: ~180–182°C) to confirm crystallinity.
(Advanced) How can computational modeling predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic sites (C-2 and C-6 aldehydes) prone to nucleophilic attack.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict activation energies .
(Basic) What are the key challenges in scaling up this compound synthesis for research applications?
Methodological Answer:
- Oxidation Yield Optimization : Scale-up often reduces efficiency due to side reactions (e.g., over-oxidation to carboxylic acids). Use controlled stoichiometry of oxidizing agents (e.g., CrO₃) and inert atmospheres to mitigate .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
